

Application Notes and Protocols for Cell Culture Experiments Using Dersimelagon

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Compound of Interest

Compound Name: *Dersimelagon*

Cat. No.: *B607062*

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Introduction

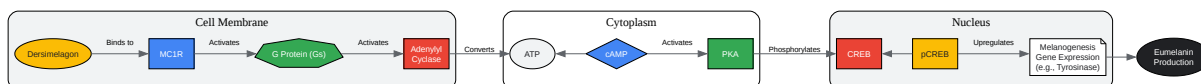
Dersimelagon (formerly MT-7117) is a novel, orally bioavailable, small molecule agonist selective for the melanocortin 1 receptor (MC1R).[1][2] Activation of MC1R, a G protein-coupled receptor, on melanocytes stimulates the production of eumelanin, the dark pigment responsible for photoprotection.[3][4] This has led to the investigation of **Dersimelagon** for the treatment of photodermatoses, such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[3] Beyond its effects on pigmentation, **Dersimelagon** has also demonstrated anti-inflammatory and anti-fibrotic properties, suggesting its potential therapeutic application in conditions like systemic sclerosis.

These application notes provide detailed protocols for key in vitro cell culture experiments to characterize the activity of **Dersimelagon**. The included methodologies cover the assessment of its primary pharmacodynamic effect on melanin production, its engagement with the MC1R signaling pathway through cyclic AMP (cAMP) production, and its potential anti-fibrotic effects on human dermal fibroblasts.

Mechanism of Action: MC1R Signaling Pathway

Dersimelagon selectively binds to and activates the MC1R. This activation stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent

increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB upregulates the expression of key melanogenic enzymes, such as tyrosinase, leading to the synthesis of eumelanin.



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Caption: Dersimelagon-induced MC1R signaling pathway leading to eumelanin production.

Quantitative Data Summary

The following tables summarize the in vitro potency of **Dersimelagon** in key cellular assays.

Table 1: Agonistic Activity of **Dersimelagon** on Melanocortin Receptors

Receptor	Species	EC50 (nM)
MC1R	Human	8.16
MC1R	Cynomolgus Monkey	3.91
MC1R	Mouse	1.14
MC4R	Human	79.6

Data sourced from a study where cAMP production was measured in cells expressing recombinant melanocortin receptors.

Table 2: Eumelanin Production in B16F1 Mouse Melanoma Cells

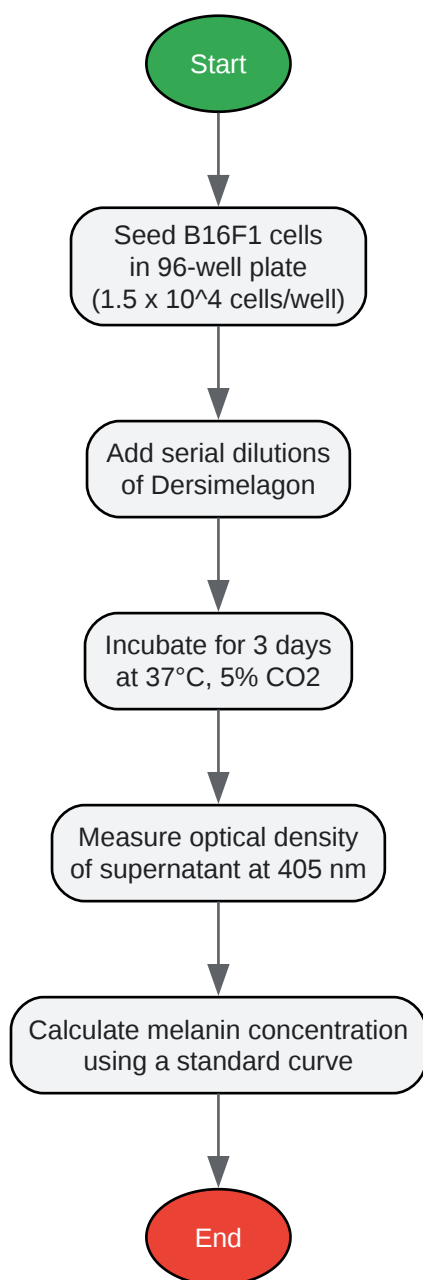
Compound	EC50 (pM)	95% Confidence Interval
Dersimelagon (MT-7117)	13.00	0.2865–590.2
NDP- α -MSH (Reference)	8.455	0.4249–168.3

Data sourced from a study where melanin concentration in the supernatant of treated B16F1 cells was determined after 3 days of incubation.

Experimental Protocols

Melanin Production Assay in B16F1 Mouse Melanoma Cells

This protocol details the methodology to quantify the effect of **Dersimelagon** on melanin production in a mouse melanoma cell line.



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Caption: Workflow for the B16F1 cell melanin production assay.

Materials:

- B16F1 mouse melanoma cell line
- Dulbecco's Modified Eagle Medium (DMEM) without phenol red

- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Dersimelagon** (MT-7117)
- NDP- α -MSH (as a positive control)
- 96-well cell culture plates
- Eumelanin standard (e.g., Sigma-Aldrich, M8631)
- Microplate reader

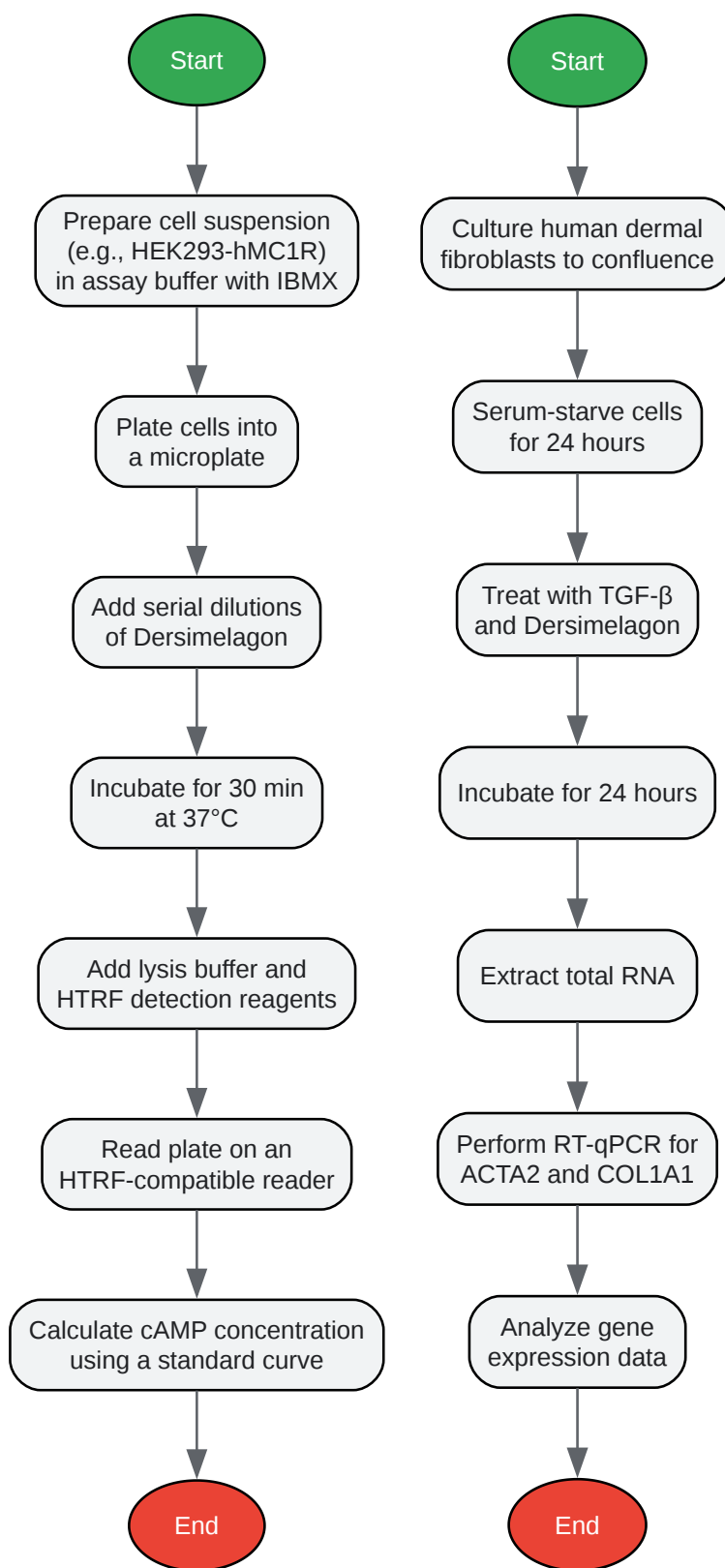
Protocol:

- Cell Culture: Culture B16F1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Seeding: Seed the B16F1 cells into a 96-well plate at a density of 1.5×10^4 cells per well. Allow the cells to adhere overnight.
- Compound Preparation: Prepare serial dilutions of **Dersimelagon** and the positive control (NDP- α -MSH) in culture medium. A suitable concentration range to test would be from picomolar to micromolar to determine the EC₅₀.
- Treatment: Remove the overnight culture medium from the cells and add the prepared concentrations of **Dersimelagon** or control compounds to the respective wells.
- Incubation: Incubate the plate for 3 days at 37°C in a 5% CO₂ incubator.
- Melanin Quantification:
 - After the incubation period, carefully collect the supernatant from each well.
 - Measure the optical density (OD) of the supernatant at 405 nm using a microplate reader.
 - Prepare a standard curve using a known concentration of eumelanin.

- Calculate the melanin concentration in the samples by comparing their OD values to the standard curve.
- Data Analysis: Plot the melanin concentration against the log concentration of **Dersimelagon** and fit a dose-response curve to determine the EC50 value.

Intracellular cAMP Production Assay

This protocol describes the measurement of intracellular cyclic AMP (cAMP) levels in response to **Dersimelagon** treatment in cells expressing the melanocortin 1 receptor (MC1R). This assay is crucial for confirming the on-target activity of **Dersimelagon**.



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